6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one
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Overview
Description
6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a dichlorophenyl group and a nitro group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one typically involves the reaction of 3,4-dichlorophenylamine with a suitable nitro compound under controlled conditions. One common method involves the nitration of 3,4-dichlorophenylamine followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted piperidinones: Formed by substitution reactions on the dichlorophenyl group.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isothiocyanate: Shares the dichlorophenyl group but has different functional groups and reactivity.
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid: Contains the dichlorophenyl group and is used in the synthesis of heterocyclic compounds with biological activity.
Uniqueness
6-(3,4-Dichlorophenyl)-5-nitropiperidin-2-one is unique due to the combination of the nitro group and the piperidinone ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-2-1-6(5-8(7)13)11-9(15(17)18)3-4-10(16)14-11/h1-2,5,9,11H,3-4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOOLDNNSWCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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